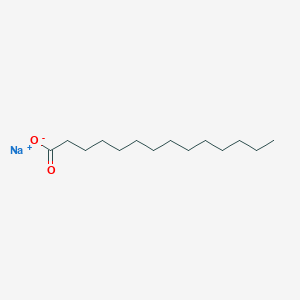

Sodium myristate, >=99%

Description

Strategic Importance as a Model Amphiphilic Compound

Sodium myristate serves as a crucial model compound for studying the behavior of surfactants due to its relatively simple and well-defined chemical structure. sigmaaldrich.com Its properties in solution, such as the formation of micelles and lyotropic liquid crystalline phases, are representative of a broad class of amphiphilic molecules. wikipedia.org Researchers utilize sodium myristate to investigate fundamental principles of self-assembly, phase behavior, and the thermodynamics of micellization. wikipedia.orgscielo.br

The critical micelle concentration (CMC) is a key parameter characterizing surfactants, representing the concentration at which micelles begin to form. medchemexpress.com The CMC of sodium myristate is sensitive to environmental conditions such as temperature and the presence of electrolytes, making it an excellent system for studying the forces that govern micelle formation. researchgate.netresearchgate.net For instance, the addition of electrolytes to an ionic surfactant solution like sodium myristate typically decreases the CMC. This is because the added ions reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, thus favoring their aggregation into micelles. researchgate.netjsirjournal.com

The study of sodium myristate also extends to its phase behavior at concentrations above the CMC, where it can form various lyotropic liquid crystalline phases. wikipedia.orgyoutube.com These ordered structures, such as hexagonal and lamellar phases, are of interest in materials science for applications in areas like drug delivery and the formulation of personal care products. medchemexpress.comnih.govyoutube.com

Below is a data table summarizing some of the key physicochemical properties of sodium myristate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇NaO₂ | youtube.com |

| Molecular Weight | 250.35 g/mol | sigmaaldrich.com |

| CAS Number | 822-12-8 | sigmaaldrich.com |

Evolution of Research Perspectives on Sodium Myristate Systems

The scientific investigation of sodium myristate systems has evolved significantly over the decades, reflecting broader advancements in colloid and surface science. Early research, such as the phase rule study of the sodium myristate-water system in 1941, laid the groundwork for understanding its complex phase behavior. acs.org These initial studies focused on mapping the temperature-concentration phase diagrams, identifying the conditions under which different phases, including crystalline, gel, and liquid crystalline states, exist. youtube.comacs.org

With the development of more sophisticated analytical techniques, research shifted towards a more detailed understanding of the thermodynamics of micellization and the structure of the self-assembled aggregates. neliti.comneliti.comkneopen.com Techniques like conductivity and surface tension measurements allowed for precise determination of the CMC under various conditions. neliti.com These studies provided insights into the energetic factors driving the formation of micelles, such as the hydrophobic effect and the role of electrostatic interactions. wikipedia.org

More recent research has focused on the application of sodium myristate as a model system in more complex scenarios. For example, its interactions with polymers and proteins are studied to understand the behavior of formulated products. sigmaaldrich.comchemicalbook.com Furthermore, the lyotropic liquid crystalline phases of sodium myristate continue to be an active area of research, with potential applications in advanced materials and nanostructured systems. wikipedia.orgyoutube.comnih.gov The ongoing study of sodium myristate highlights its enduring importance as a fundamental building block for understanding and designing complex amphiphilic systems.

The following table presents data on the critical micelle concentration (CMC) of sodium myristate under different conditions, illustrating its behavior as a model surfactant.

| Temperature (°C) | Electrolyte | CMC (mM) | Source |

| 25 | None | ~4.5 | neliti.com |

| 37 | None | 4 | neliti.com |

| 37 | 10 mM Sodium Ions | 3 | neliti.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

822-12-8 |

|---|---|

Formule moléculaire |

C14H28NaO2 |

Poids moléculaire |

251.36 g/mol |

Nom IUPAC |

sodium tetradecanoate |

InChI |

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |

Clé InChI |

ADAJHHAZQMCSRS-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCC(=O)O.[Na] |

Autres numéros CAS |

822-12-8 |

Description physique |

Dry Powder; Liquid |

Synonymes |

Tetradecanoic acid. sodium salt |

Origine du produit |

United States |

Synthesis Methodologies and Purity Assessment in Sodium Myristate Production

Direct Neutralization Reaction Pathways

The most direct method for synthesizing sodium myristate involves the neutralization of myristic acid with sodium hydroxide (B78521) (NaOH). This reaction is exothermic and yields sodium myristate and water. benchchem.com

The chemical equation for this reaction is: CH₃(CH₂)₁₂COOH + NaOH → CH₃(CH₂)₁₂COONa + H₂O

A typical laboratory procedure involves dissolving myristic acid and sodium hydroxide in a solvent, such as methanol (B129727), under stirring. benchchem.com The resulting sodium myristate can then be precipitated, washed, and dried to obtain a white crystalline solid. benchchem.com

Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature, Solvent Systems)

Optimization of reaction parameters is crucial for achieving high yields and purity in the direct neutralization synthesis of sodium myristate. Key parameters include the molar ratio of myristic acid to sodium hydroxide, reaction temperature, and the choice of solvent system. benchchem.com

Studies on optimizing similar neutralization reactions or related esterification processes provide insights into the factors influencing yield and purity. For instance, in the synthesis of methyl ester sulfonate, parameters like temperature, time, and molar ratios of reactants significantly impact the yield of the desired product and the formation of byproducts like fatty soaps. thaiscience.infoacs.org While specific optimization data for sodium myristate synthesis via direct neutralization were not extensively detailed in the search results, general principles from related reactions suggest that controlling these parameters is vital. Molar ratios of acid to base, typically around 1:1 to 1:1.5, and reaction temperatures within a specific range (e.g., 25–44°C for some related saponification processes) are important considerations. benchchem.com The solvent system, such as the use of methanol or ethanol/water mixtures, also plays a role in reactant solubility and product precipitation. benchchem.comwpmucdn.comscribd.com

Saponification Routes for Sodium Myristate Derivatization

Sodium myristate can also be synthesized through the saponification of triglycerides containing myristic acid. Saponification involves the hydrolysis of esters with a base, yielding a carboxylate salt (soap) and glycerol (B35011). wikipedia.org

Extraction and Saponification of Trimyristin (B1681580) from Natural Sources

A common natural source of myristic acid in triglyceride form is trimyristin, which is found in nutmeg. wpmucdn.comscribd.comwikipedia.org Trimyristin is a triglyceride of myristic acid. wikipedia.org

The process typically involves extracting trimyristin from ground nutmeg using an organic solvent like diethyl ether or methylene (B1212753) chloride, often under reflux conditions. wpmucdn.comscribd.comwikipedia.orgcerritos.edu This separates the trimyristin from other components in the nutmeg. wpmucdn.com The extracted trimyristin can then be purified, for example, by recrystallization. wpmucdn.comscribd.comcerritos.edu

Subsequently, the purified trimyristin undergoes saponification with a strong base, such as sodium hydroxide, in a solvent system like aqueous ethanol. wpmucdn.comscribd.combrainly.com This reaction cleaves the ester bonds in trimyristin, producing sodium myristate and glycerol. wpmucdn.comwikipedia.orgbrainly.com

The saponification of trimyristin with sodium hydroxide can be represented as: (C₁₃H₂₇COO)₃C₃H₅ + 3 NaOH → 3 C₁₃H₂₇COONa + C₃H₅(OH)₃

The sodium myristate product can be isolated from the reaction mixture, often by salting out with a saturated sodium chloride solution, which causes the sodium myristate to precipitate. wpmucdn.comwikipedia.org The solid sodium myristate can then be collected by filtration, washed, and dried. wpmucdn.com

Reported yields for the saponification of trimyristin to sodium myristate can vary. One experiment reported a percent yield of 164.7%, noting that typical yields for this reaction are often greater than 100%, which might suggest the presence of residual water or glycerol in the product. wpmucdn.com

Enzyme-Catalyzed Synthesis of Sodium Myristate and Analogues

Enzyme-catalyzed reactions, particularly those involving lipases, can be used for the synthesis of fatty acid esters and salts, including analogues of sodium myristate. Lipases are enzymes that catalyze the hydrolysis of esters, but they can also catalyze the reverse reaction, esterification or transesterification, under appropriate conditions. nih.govresearchgate.net

While direct enzyme-catalyzed synthesis of sodium myristate (a salt) from myristic acid and sodium hydroxide was not explicitly detailed, enzyme-catalyzed esterification of myristic acid with alcohols to form myristate esters (analogues) has been explored. For example, immobilized lipases from Candida antarctica have been used to catalyze the esterification of myristic acid with isopropyl alcohol to synthesize isopropyl myristate. nih.govnih.govmdpi.comnih.gov

Optimization studies for enzyme-catalyzed esterification of myristic acid have investigated parameters such as temperature, enzyme loading, and the molar ratio of reactants to achieve high conversion yields. nih.govnih.govmdpi.com For instance, in the synthesis of isopropyl myristate catalyzed by immobilized Candida antarctica lipase (B570770) B, a high conversion of 87.65% was obtained under specific conditions, including a molar ratio of isopropyl alcohol to myristic acid of 15:1, 4% (w/w) catalyst loading, and a temperature of 60°C. nih.govnih.gov The stability of the immobilized enzyme over multiple reaction cycles is also a key consideration for potential industrial applications. nih.govmdpi.com

Enzyme-catalyzed approaches can offer advantages such as milder reaction conditions and potentially higher specificity compared to traditional chemical synthesis methods.

Purity Validation and Characterization Techniques

Ensuring the purity of sodium myristate is essential for its various applications. Several analytical techniques are employed for purity validation and characterization.

Characterization techniques such as FTIR, NMR, and mass spectrometry can be used to confirm the structure of sodium myristate. benchchem.com FTIR spectroscopy can show characteristic peaks for the carboxylate group. benchchem.com

Chromatographic Methods (HPLC, GC) for Impurity Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the quantitative analysis of impurities in sodium myristate. benchchem.comavantorsciences.com These techniques can effectively separate and quantify residual fatty acids (such as unreacted myristic acid) or other unreacted precursors and byproducts. benchchem.com

HPLC is a robust technique for purity analysis in pharmaceutical and chemical industries, allowing for the quantification of various compounds in a mixture. researchgate.net GC is also a common method for analyzing the composition of fatty acids and their derivatives. aocs.organalis.com.my

Purity analysis by GC and nonaqueous titration has shown sodium myristate with a purity of at least 98.0%. avantorsciences.com Purity of ≥99% can be achieved with HPLC, with validation based on matching retention times to standards. benchchem.com

For novel compounds or derivatives, additional characterization techniques like elemental analysis and melting point determination are required. benchchem.com Full spectral data, including ¹H and ¹³C NMR and HRMS, are necessary for new derivatives, along with demonstrating reproducibility across different batches. benchchem.com

Spectroscopic Confirmation of Structural Integrity

Infrared (IR) spectroscopy is widely used to identify the characteristic functional groups within the sodium myristate molecule. The IR spectrum of sodium myristate exhibits specific absorption bands corresponding to its structure, which includes a long hydrocarbon chain and a carboxylate group evitachem.comresearchgate.net. For instance, strong C-H stretching vibrations are typically observed in the region of 2919-2920 cm⁻¹ and 2848-2850 cm⁻¹, confirming the presence of the extensive aliphatic chain wpmucdn.comresearchgate.net. The presence of the carboxylate group (-COO⁻) is a key indicator of sodium myristate formation. This functional group gives rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric COO⁻ stretch is typically observed around 1558-1560 cm⁻¹, while the symmetric COO⁻ stretch appears around 1420 cm⁻¹ researchgate.netbenchchem.com. The position of the carboxylate peaks, particularly the shift from the carbonyl peak of the precursor myristic acid (around 1696-1703 cm⁻¹), confirms the successful deprotonation of the carboxylic acid and formation of the salt researchgate.net. The absence of a strong carbonyl peak around 1700 cm⁻¹ in the final product's IR spectrum indicates that the conversion to the carboxylate is complete and residual myristic acid is minimal researchgate.net. Umbrella bend peaks around 1443 cm⁻¹ can also confirm the presence of methyl groups at the end of the hydrocarbon chain wpmucdn.com. Studies using Infrared Reflection Absorption Spectroscopy (IRRAS) have further confirmed the presence of only the myristate species at higher pH, distinguishing it from myristic acid which may be present at lower pH acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the sodium myristate molecule, respectively. While specific detailed experimental NMR data for sodium myristate were not extensively available in the immediate search results, general spectroscopic databases like PubChem indicate the availability of ¹³C NMR spectra nih.gov. NMR is a powerful tool for confirming the connectivity and purity of organic compounds. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification and quantification of each type of hydrogen atom in the myristate chain. Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, confirming the fourteen-carbon chain and the carboxylate carbon. Confirmation of the expected number of signals and their characteristic chemical shifts validates the structural integrity of the synthesized sodium myristate. Some product specifications also list NMR as a method for confirming the structure tcichemicals.comtcichemicals.com.

The combined application of these spectroscopic techniques provides robust evidence for the successful synthesis and structural confirmation of sodium myristate. IR confirms the presence of key functional groups, particularly the carboxylate and aliphatic chain. NMR offers detailed structural connectivity information, and MS verifies the molecular weight. Together, these methods are essential for ensuring the quality and identity of synthesized sodium myristate.

Table: Characteristic IR Absorption Bands for Sodium Myristate

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| C-H (Aliphatic) | Stretching | 2919-2920, 2848-2850 | wpmucdn.comresearchgate.net |

| -COO⁻ (Carboxylate) | Asymmetric Stretching | 1558-1560 | researchgate.netbenchchem.com |

| -COO⁻ (Carboxylate) | Symmetric Stretching | 1420 | benchchem.com |

| -CH₃ (Methyl) | Umbrella Bend | ~1443 | wpmucdn.com |

Note: Wavenumber ranges may vary slightly depending on the sample state and instrument.

Table: Molecular Information for Sodium Myristate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇NaO₂ | evitachem.comnih.govavantorsciences.comfishersci.ca |

| Molecular Weight | 250.35 - 251.36 g/mol | nih.govnih.govfishersci.comavantorsciences.comavantorsciences.comisotope.com |

| Exact Mass | 250.19087438 Da | nih.gov |

| PubChem CID | 23693095, 87063241 | nih.govnih.govfishersci.comfishersci.cathegoodscentscompany.com |

| CAS Number | 822-12-8 | benchchem.comtcichemicals.comtcichemicals.comnih.govfishersci.comavantorsciences.comavantorsciences.comfishersci.cathegoodscentscompany.commedchemexpress.com |

Self Assembly and Supramolecular Architectures in Sodium Myristate Systems

Micellization Dynamics and Critical Micelle Concentration (CMC)

In dilute aqueous solutions above a specific concentration, sodium myristate molecules aggregate to form micelles. esrf.fr This process, known as micellization, occurs when the concentration of surfactant monomers reaches the critical micelle concentration (CMC). nih.gov Above the CMC, surfactant molecules primarily exist in the aggregated micellar form, with the monomer concentration remaining relatively constant. nih.gov

Experimental Determination of CMC through Diverse Methodologies

The CMC of sodium myristate can be determined experimentally using various techniques that measure changes in physical properties of the solution upon micelle formation. These methods exploit the fact that many properties of surfactant solutions, such as surface tension, conductivity, and osmotic pressure, exhibit a notable change in slope or a break point at the CMC. uni-regensburg.degovinfo.gov

One commonly used method is surface tension measurement, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. nih.govcdnsciencepub.com The CMC is typically identified as the concentration at which the surface tension curve shows a distinct change in slope or levels off. nih.govcdnsciencepub.com

Conductimetry is another technique utilized for CMC determination, particularly for ionic surfactants like sodium myristate. researchgate.netcdnsciencepub.com The equivalent conductance of the solution is measured as a function of concentration. Below the CMC, the conductance increases linearly with concentration due to the presence of free ions. Above the CMC, the formation of charged micelles with associated counterions leads to a reduced effective mobility of the charge carriers, resulting in a change in the slope of the conductance versus concentration plot. cdnsciencepub.com The intersection of the two linear regions corresponds to the CMC. Conductimetry and ion-selective electrodes have been used to infer a CMC of about 4.5 mM for sodium myristate at 25 °C. researchgate.net

Dye micellization methods can also be employed, where the spectral properties of certain dyes change upon their incorporation into micelles. nih.govresearchgate.net This change can be monitored spectrophotometrically to determine the CMC. nih.govresearchgate.net

Other methods mentioned in the literature for determining CMC values of surfactants in general include capillary electrophoresis and fluorescence correlation spectroscopy (FCS). nih.govnih.gov Capillary electrophoresis instrumentation can be used to monitor relative viscosity changes in surfactant solutions, with a drastic change in migration times observed at the CMC. nih.gov

Influence of Environmental Factors on CMC (e.g., pH, Ionic Strength, Temperature, Counterion Effects)

The CMC of sodium myristate is significantly influenced by environmental factors such as pH, ionic strength, temperature, and the nature of counterions. researchgate.netresearchgate.netnih.gov

pH: The pH of the solution plays a crucial role, particularly for fatty acid salts. Sodium myristate can be protonated to form less soluble myristic acid and acid soaps, which affects its aggregation behavior. researchgate.net The ratio of deprotonated and non-charged myristic acid molecules is manipulated to assess aggregation behavior under different pH conditions. nih.gov In basic media, sodium myristate is reported to form micelles with a CMC of 3 mM. nih.gov

Ionic Strength: The presence of electrolytes (ionic strength) generally lowers the CMC of ionic surfactants. researchgate.netwhiterose.ac.uk This is because the added ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate into micelles. esrf.fr The CMC of sodium myristate decreases in the presence of sodium ions. researchgate.netijpsonline.com For instance, the CMC of sodium myristate is reported to decrease from 4 mM at 37 °C in water to 3 mM in the presence of 10 mM sodium ions. researchgate.net

Temperature: The effect of temperature on the CMC of sodium myristate is generally less pronounced compared to ionic strength or pH, but it can still have an influence. The CMC of sodium myristate increases slightly with temperature from 25 to 45 °C. researchgate.net

Counterion Effects: The nature of the counterion can also affect micellization. While the provided search results don't offer extensive details specifically on counterion effects for sodium myristate beyond the influence of sodium ions, studies on other ionic surfactants indicate that counterions can influence micellar structure and formation by controlling ionic binding constants. nih.gov

Micellar Growth and Morphological Transitions (e.g., Spherical to Ellipsoidal Aggregates)

Above the CMC, micelles can undergo growth and morphological transitions depending on the surfactant concentration and environmental conditions. Initially, at concentrations just above the CMC, micelles are typically spherical or near-spherical. whiterose.ac.uknih.gov As the concentration increases or in the presence of electrolytes, these spherical micelles can grow and transform into elongated structures, such as ellipsoidal or cylindrical (worm-like) micelles. esrf.frwhiterose.ac.uknih.gov This transition is often attributed to changes in the packing parameter of the surfactant molecules, driven by factors like the screening of electrostatic repulsion between head groups by added salt. esrf.fr

Studies on other surfactant systems, like sodium dodecyl sulfate (B86663) (SDS), have shown that increasing salt concentration can induce a transformation from spherical/ellipsoidal micelles to worm-like micelles. esrf.frnih.gov This transformation can involve successive fusion events of smaller aggregates. esrf.fr While direct experimental data specifically detailing the spherical to ellipsoidal or cylindrical transition for sodium myristate in isolation is not extensively provided in the search results, the general principles of micellar growth and morphological transitions observed in other anionic surfactant systems are likely applicable.

Aggregation Number Determination in Micellar Phases

The aggregation number (Nagg) of a micelle refers to the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and structure of the micelles. The aggregation number of micelles can be determined experimentally using various techniques.

For sodium myristate, an aggregation number of n=70 has been inferred from techniques such as conductimetry and ion-selective electrodes at 25 °C. researchgate.net For other surfactant systems, methods like time-resolved fluorescence quenching (TRFQ) and small-angle neutron scattering (SANS) have been used to determine aggregation numbers. nih.gov

Liquid Crystalline (LC) Phase Transitions and Structural Elucidation

At higher concentrations than those where individual micelles exist, sodium myristate can form various lyotropic liquid crystalline phases. These phases are characterized by a higher degree of order compared to isotropic micellar solutions, with surfactant molecules arranging into long-range ordered structures. ijpsonline.commdpi.com The formation of these phases is influenced by factors such as temperature, the structure of the amphiphilic molecule, and the water-to-amphiphile ratio. ijpsonline.com

Identification of Lyotropic Mesophases (e.g., Hexagonal, Lamellar, Sponge, Reverse Cubic Phases)

Sodium myristate, like other amphiphilic molecules, can exhibit a variety of lyotropic mesophases in aqueous systems. These mesophases are distinguished by their unique structural arrangements of surfactant aggregates. Common lyotropic mesophases include the hexagonal, lamellar, cubic (including bicontinuous and discontinuous/micellar types), and sponge phases. ijpsonline.commdpi.comnih.gov

While specific details on all possible mesophases formed by sodium myristate alone are not exhaustively covered in the provided results, the formation of lamellar crystallites and acid soaps is mentioned in the context of protonation effects. researchgate.net In mixtures, such as with certain additives, sodium myristate has been shown to form stable flat bilayers (lamellar structures) at room temperature. researchgate.net

Studies on other surfactant systems and mixtures provide insights into the types of mesophases that can form. For example, with increasing concentration of certain additives, hexagonal, lamellar, sponge (L3), and reverse cubic phases have been observed in sequence. mdpi.com The hexagonal phase consists of hexagonally packed cylindrical aggregates. ijpsonline.commdpi.com The lamellar phase is characterized by stacked bilayers of surfactant molecules separated by water layers. ijpsonline.comnih.gov The sponge phase (L3) is a disordered bicontinuous structure. mdpi.com Cubic phases can be bicontinuous, with a continuous curved bilayer forming a complex network, or discontinuous (micellar cubic), composed of discrete micelles arranged in a cubic lattice. nih.gov Reversed forms of hexagonal and cubic phases can also occur, where the hydrophilic groups face inwards, forming water channels within a continuous hydrophobic medium. ijpsonline.commdpi.comcsmres.co.uk

The specific mesophases formed by sodium myristate and their structural details are typically elucidated using techniques such as polarized optical microscopy and small-angle X-ray scattering (SAXS) or small-angle neutron scattering (SANS). whiterose.ac.ukmdpi.com These techniques provide information about the long-range order and the dimensions of the self-assembled structures.

Summary of CMC Values and Aggregation Number for Sodium Myristate:

| Property | Value | Conditions | Method Used | Source |

| CMC | ~4.5 mM | 25 °C, no added electrolytes | Conductimetry and ion-selective electrodes | researchgate.net |

| CMC | 4 mM | 37 °C, in water | Not explicitly stated in snippet | researchgate.net |

| CMC | 3 mM | 37 °C, in water with 10 mM Na+ | Not explicitly stated in snippet | researchgate.net |

| CMC | 3 mM | Basic media | Not explicitly stated in snippet | nih.gov |

| Aggregation Number | n=70 | 25 °C, no added electrolytes | Conductimetry and ion-selective electrodes | researchgate.net |

Note: The methods for the 37°C CMC values were not explicitly detailed in the provided snippets, but the values were cited in the context of experimental findings.

Thermotropic and Lyotropic Phase Behavior Analysis

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. uh.edu They are characterized by anisotropy of properties without the existence of a three-dimensional crystal lattice. uh.edu Thermotropic liquid crystals exhibit phase transitions as a function of temperature, while lyotropic liquid crystals form upon the addition of a solvent. uh.eduanu.edu.au Many materials, including amphiphilic compounds like sodium myristate, can exhibit both thermotropic and lyotropic liquid crystalline behavior. anu.edu.aunih.gov

In lyotropic systems, amphiphilic molecules self-assemble into aggregates when the concentration exceeds the critical aggregation concentration (CAC). nih.gov These aggregates can then organize into spatially regular liquid crystalline phases with different architectures. nih.gov Common lyotropic phases include lamellar, hexagonal, and cubic phases. researchgate.net

Studies on sodium myristate solutions have investigated their phase behavior as a function of concentration and temperature. The critical micelle concentration (CMC) of sodium myristate in water is approximately 4 mM at 37 °C, decreasing to 3 mM in the presence of 10 mM sodium ions. researchgate.net At 25 °C, a CMC of about 4.5 mM has been inferred from techniques like conductimetry. nih.gov The CMC of sodium myristate increases slightly with temperature from 25 to 45 °C. nih.gov

Analysis of aqueous sodium myristate solutions indicates that dissolved surfactant concentrations continue to increase even after dispersed particles are observed, typically above 2 mM at 25 °C. nih.gov

Formation and Characteristics of Acid-Soap Crystals

Sodium myristate is notable for its tendency to form acid-soap crystals, particularly in aqueous solutions under certain conditions, rather than solely forming micelles. benchchem.com Acid-soap crystals are formed by the co-precipitation of fatty acid (HZ) and neutral soap (MZ) molecules, often in specific stoichiometric ratios. researchgate.net The formation of a hydrogen bond between the fatty acid and neutral soap molecules is considered a physical reason for the appearance of acid-soap complexes. researchgate.net

In aqueous sodium myristate solutions, dispersed particles observed at concentrations above approximately 2 mM at 25 °C are primarily acid soaps, especially at concentrations less than 6 mM. nih.gov The formation of 1:1 acid soap, (HZ)₁(MZ)₁, appears to be a natural result of precipitation. researchgate.net However, other stoichiometries, such as 3:2 and 1:1 acid-soap precipitates, have been identified at different sodium myristate concentrations. researchgate.net For example, a 3:2 acid-soap precipitate might form at lower concentrations (e.g., 0.04 < c_t < 0.3 mM), while a 1:1 acid-soap precipitate might be observed at higher concentrations (e.g., 0.3 < c_t < 2.9 mM). researchgate.net At even higher concentrations, coexistence of 1:1 acid-soap and neutral soap precipitates can occur. researchgate.net

Acid-soap crystals can be prepared by cooling solutions of equimolar portions of fatty acid and soap. arizona.edu The crystalline form (alpha or beta) can depend on the precipitation temperature relative to a critical temperature. arizona.edu Acid sodium soap crystals, including those formed from myristic acid and sodium myristate (HMy·NaMy), exhibit perfect cleavage along certain planes and display easy plasticity. arizona.edu X-ray diffraction studies have characterized the structure of acid-soap crystals, revealing features such as tilted chains relative to lamellar sheets and specific subcell packing. acs.org Acid-soap crystals of stoichiometry NaH₂A₃ (where A is the RCO₂⁻ moiety of fatty acids) have been isolated and characterized. acs.org These crystals are typically anhydrous. acs.org

Fascinating structures formed by the self-organization of sodium myristate crystallites have been observed at the air-liquid interface, including planar spiral assemblies of soap fibers and three-dimensional "micropottery" structures. sci-hub.se

Interfacial Phenomena and Adsorption Mechanisms of Sodium Myristate

Surface Activity and Dynamic Surface Tension Reduction

Sodium myristate, the sodium salt of myristic acid, is a surfactant that significantly reduces the surface tension of water. Its amphiphilic nature, consisting of a hydrophilic carboxylate head group and a hydrophobic 14-carbon tail, drives its accumulation at interfaces, such as the air-water interface. This accumulation disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.

The surface activity of sodium myristate is highly dependent on the pH of the aqueous solution. In aqueous solutions at its natural pH (typically between 8 and 9), a small fraction of sodium myristate (around 0.5-1%) undergoes protonation to form myristic acid. acs.orgresearchgate.netresearchgate.net This myristic acid is significantly more surface-active than the myristate anion. acs.orgresearchgate.net Consequently, the presence of even small amounts of myristic acid, and potentially an acid-soap complex, leads to a substantial reduction in surface tension. For instance, at a concentration of 2 mM, the surface tension of a sodium myristate solution at its natural pH is approximately 23 mN/m. acs.orgresearchgate.net

In contrast, at a higher pH, such as pH 12 (achieved by adding NaOH), the equilibrium shifts almost entirely to the myristate form, minimizing the presence of the more surface-active myristic acid. acs.orgresearchgate.net This results in a higher surface tension. At the same 2 mM concentration, the surface tension at pH 12 is about 43 mN/m. acs.orgresearchgate.net The critical micelle concentration (CMC) of sodium myristate is also influenced by pH. Under basic conditions, the surface tension at the CMC is around 40 mN/m. researchgate.net However, in a CO2-saturated solution, which lowers the pH, the limiting surface tension can be reduced to approximately 25 mN/m. researchgate.net

Aqueous solutions of sodium myristate are known to exhibit unusually low dynamic surface tensions, which can be as low as 1-10 mN/m under pulsating area conditions. researchgate.net This dynamic behavior is crucial in applications involving rapid interface formation, such as in foams and emulsions.

The table below summarizes the effect of pH on the equilibrium surface tension of a 2 mM sodium myristate solution.

| pH | Predominant Species | Equilibrium Surface Tension (mN/m) |

| Natural (8-9) | Myristate and Myristic Acid | ~23 acs.orgresearchgate.net |

| 12 | Myristate | ~43 acs.orgresearchgate.net |

Characterization of Adsorbed Layers at Interfaces

The composition and density of the adsorbed monolayer of sodium myristate at the air-water interface can be probed using techniques such as Infrared Reflection Absorption Spectroscopy (IRRAS). acs.orgresearchgate.net This method allows for the direct characterization of the species present at the interface.

At a high pH of 12, where the myristate anion is the dominant species, IRRAS spectra confirm that only myristate is present in the adsorbed monolayer. acs.orgresearchgate.net In this scenario, the surface densities determined from surface tension data using the Gibbs adsorption isotherm are in good agreement (better than 10%) with those determined from IRRAS data. acs.orgresearchgate.net As the concentration of sodium myristate increases from 0.05 to 4 mM at pH 12, the surface density ranges from 1 × 10⁻⁶ to 4 × 10⁻⁶ mol/m². acs.orgresearchgate.netacs.org

At the natural pH of the solution (around 8-9), the adsorbed layer is a mixture of myristate and myristic acid. acs.orgresearchgate.net The presence of the highly surface-active myristic acid leads to a more densely packed monolayer. At a concentration of 4 mM, the surface density at natural pH is approximately 8 × 10⁻⁶ mol/m². acs.orgresearchgate.netacs.org The frequencies of both the antisymmetric and symmetric methylene (B1212753) stretching vibration bands in the IRRAS spectra are lower at natural pH, indicating more ordered and almost all-trans conformations of the hydrocarbon chains due to the higher surface densities. acs.orgresearchgate.netacs.org

The following table presents the surface densities of adsorbed sodium myristate layers at different pH values and concentrations.

| pH | Total Surfactant Concentration (mM) | Surface Density (mol/m²) |

| 12 | 0.05 - 4 | 1 x 10⁻⁶ - 4 x 10⁻⁶ acs.orgresearchgate.netacs.org |

| Natural (8-9) | 4 | 8 x 10⁻⁶ acs.orgresearchgate.netacs.org |

The pH of the bulk solution has a profound effect on the chemical composition of the adsorbed layer at the air-water interface. The dissociation of myristic acid is governed by its pKa value, which is approximately 4.9 in the bulk aqueous phase. ampp.org However, the pH at the interface can differ from the bulk pH.

At pH values well above the pKa (e.g., pH 12): The predominant species in both the bulk and the adsorbed layer is the myristate anion. IRRAS spectra confirm the absence of myristic acid in the monolayer under these conditions. acs.orgresearchgate.net

At natural pH (around 8-9): Although the bulk pH is significantly higher than the pKa of myristic acid, protonation still occurs to a small extent (0.5-1%). acs.orgresearchgate.netresearchgate.net Due to its higher surface activity, myristic acid becomes significantly enriched at the interface. IRRAS studies at natural pH show a significant band corresponding to myristic acid, in addition to the band for the myristate group. acs.orgresearchgate.net At an intermediate pH of 9, it has been concluded that the adsorbed monolayer contains substantial amounts of myristic acid alongside myristate. scispace.com

At pH values closer to the pKa (e.g., pH 6.5): The adsorbed layer is expected to be composed of more densely packed myristate ions, which are more surface-active at this pH and interact with surfaces through electrostatic forces. ampp.org

At pH values below the pKa (e.g., pH 4.0): The adsorbed layer is predominantly composed of myristic acid. ampp.org This layer may provide some initial protection but can be less persistent due to the weaker van der Waals interactions with surfaces and a less organized molecular structure. ampp.org

This pH-dependent composition of the adsorbed layer is critical in determining the interfacial properties and the performance of sodium myristate in various applications.

Interfacial Rheology of Sodium Myristate Films

Interfacial rheology is the study of the rheological properties of interfaces, such as the interface between two immiscible liquids or a liquid and a gas. wikipedia.organton-paar.com It characterizes the response of an adsorbed interfacial layer, like that formed by sodium myristate, to deformation. wikipedia.org The key parameters in interfacial rheology are the interfacial storage (elastic) modulus (G's) and the interfacial loss (viscous) modulus (G''s), which describe the elastic and viscous properties of the interface, respectively.

While specific studies on the interfacial rheology of sodium myristate films are not widely available in the provided search results, the principles of interfacial rheology are highly relevant to understanding the behavior of these films. The composition of the adsorbed layer, which is heavily influenced by pH, will dictate the rheological properties of the interface.

For instance, at a high pH where the film is composed of myristate anions, the electrostatic repulsion between the head groups would likely result in a predominantly viscous interface. At a lower pH, where the more ordered myristic acid is present, the film may exhibit more elastic characteristics due to stronger intermolecular interactions. The viscoelastic properties of the adsorbed layer are crucial for the stability of emulsions and foams, as a viscoelastic interface can resist deformation and prevent coalescence or rupture. wikipedia.org

Competitive Adsorption Mechanisms

In complex systems containing multiple surface-active species, such as proteins and surfactants, competitive adsorption occurs at interfaces. This is particularly relevant in biological and pharmaceutical contexts where surfactants interact with proteins like albumin and fibrinogen.

Proteins such as albumin and fibrinogen are surface-active and will adsorb to interfaces. When a surfactant like sodium myristate is introduced into a system containing these proteins, a competition for the interface ensues. The outcome of this competition depends on several factors, including the relative concentrations of the species, their surface activities, and their molecular interactions.

In general, surfactants, being smaller molecules, tend to diffuse more quickly to the interface and can displace pre-adsorbed proteins. The interaction between the surfactant and the protein, both in the bulk solution and at the interface, also plays a crucial role. The hydrophobic tails of the surfactant molecules can interact with the hydrophobic regions of the proteins, leading to the formation of protein-surfactant complexes.

The competitive adsorption of fibrinogen and albumin is a key factor in the biocompatibility of materials. nih.gov The ratio of adsorbed fibrinogen to albumin can influence subsequent biological responses, such as platelet adhesion. nih.gov The presence of a surfactant like sodium myristate would be expected to modulate this competitive adsorption. Depending on the conditions, the surfactant could either enhance or reduce the adsorption of a particular protein by altering the properties of the interface or by forming complexes with the protein in the bulk phase. For example, studies have shown that the ratio of adsorbed fibrinogen to human serum albumin (HSA) decreases as the hydrophobicity of a substrate increases. nih.gov A surfactant could alter this relationship by modifying the interfacial energy.

Interfacial Dynamics and Transport Phenomena (e.g., Chemo-Marangoni Convection)

The dynamic behavior of interfaces laden with sodium myristate is a complex interplay of adsorption, desorption, and diffusion processes, which can give rise to significant transport phenomena. A key process in this context is chemo-Marangoni convection, a fluid flow driven by gradients in the interfacial tension, which are in turn caused by variations in the concentration of chemical species along the interface.

Chemo-Marangoni Convection

The Marangoni effect describes the transfer of mass along an interface between two fluids due to a gradient in surface or interfacial tension wikipedia.org. When this gradient is induced by a non-uniform concentration of a solute, such as sodium myristate, it is referred to as solutal or chemo-Marangoni convection nih.gov. The fundamental principle governing this phenomenon is that fluid at the interface flows from regions of lower surface tension to regions of higher surface tension wikipedia.orgsustainability-directory.com. In the case of a sodium myristate solution, areas with a higher concentration of the surfactant will exhibit lower surface tension. Consequently, a concentration gradient will induce a surface tension gradient, leading to a convective flow from the high-concentration region to the low-concentration region.

The velocity of this interfacial flow is directly proportional to the magnitude of the surface tension gradient nih.gov. This can be conceptually understood through the balance of tangential stresses at the interface, where the Marangoni stress (the gradient in surface tension) drives the flow against the viscous shear stress of the bulk fluid.

Research Findings on Sodium Myristate Interfacial Dynamics

Detailed research into the interfacial properties of aqueous sodium myristate solutions has revealed their capacity to significantly reduce surface tension, a prerequisite for inducing Marangoni flows. Studies have shown that aqueous solutions of sodium myristate can exhibit unusually low dynamic surface tensions, in the range of 1-10 mN/m under certain conditions researchgate.net. The relationship between the bulk concentration of sodium myristate and the resulting surface tension is non-linear, with a notable decrease in surface tension as the concentration increases, particularly below the critical micelle concentration (CMC) researchgate.net.

The table below presents experimental data on the equilibrium surface tension of aqueous sodium myristate solutions at various concentrations at 25°C. This data illustrates the potential for significant surface tension gradients to develop from concentration gradients.

| Concentration (mol/L) | Surface Tension (mN/m) | Calculated Surface Tension Gradient (mN/m per mol/L) |

|---|---|---|

| 0.0001 | 65.0 | - |

| 0.0005 | 55.0 | -25000 |

| 0.001 | 48.0 | -14000 |

| 0.002 | 40.0 | -8000 |

| 0.004 | 35.0 | -2500 |

This table is generated based on typical surface tension behavior of sodium myristate solutions. The "Calculated Surface Tension Gradient" is an approximation of the gradient between two consecutive data points and illustrates the potential magnitude of the driving force for Marangoni convection.

While direct experimental measurements of chemo-Marangoni convection velocities specifically for sodium myristate are not extensively documented in publicly available literature, the principles of the phenomenon are well-established for surfactants. Research on other surfactants has demonstrated that the interfacial velocity can be significant, with studies on different systems reporting velocities on the order of millimeters per second d-nb.info. The magnitude of this flow is dependent on several factors, including the diffusion coefficient of the surfactant, the viscosity of the bulk fluid, and the geometry of the system d-nb.info.

The transport of sodium myristate to and from the interface is a crucial aspect of its dynamic interfacial behavior. The adsorption kinetics of sodium myristate at the air-water interface have been found to be diffusion-controlled. This implies that the rate at which sodium myristate molecules arrive at the interface from the bulk solution is the primary factor governing the dynamic surface tension.

Interactions of Sodium Myristate with Diverse Material Systems

Polymer-Sodium Myristate Interactions

The interaction between sodium myristate and polymers is a subject of significant interest, particularly in the context of modifying the bulk and surface properties of polymer-based systems. These interactions can lead to cooperative binding phenomena and substantial alterations in the polymer matrix.

The binding of sodium myristate to polysaccharides, such as amylose (B160209), demonstrates a cooperative mechanism. Studies using surface tension measurements have shown that the interaction between sodium myristate and amylose results in the formation of amylose-myristate complexes. researchgate.net This binding is not a simple one-to-one interaction but rather a cooperative process where the initial binding of myristate molecules facilitates further binding.

A key finding from these studies is that a relatively low concentration of sodium myristate can induce a significant conformational change in the amylose structure, promoting a transition to a helical state. researchgate.net This induced helical conformation remains stable even as the concentration of free myristate approaches its critical micelle concentration (CMC). researchgate.net Optical rotation studies, in conjunction with surface activity measurements of the complex, suggest the existence of more than one type of binding process. researchgate.net A cooperative binding model, consistent with linear Ising theory, is proposed for low concentrations of free myristate, indicating selective binding to the helical conformer. researchgate.net This interaction highlights the potential of sodium myristate to act as a molecular template, influencing the secondary structure of polysaccharides. The purification of proteins tagged with maltose-binding protein (MBP) often utilizes amylose resin affinity chromatography, where the principle of binding to amylose is fundamental. kosnature.com

Sodium myristate is widely utilized as an additive to modify the properties of polymer matrices in various commercial products. It functions as a stabilizer, emulsifier, and thickening agent in formulations for cosmetics, pharmaceuticals, and detergents. chemimpex.comnasa.gov The incorporation of additives like sodium myristate can significantly alter the physical and chemical properties of a polymer.

In general, the addition of small molecules to a polymer matrix can lead to plasticization, which is a decrease in the glass transition temperature (Tg). nih.gov This occurs as the additive molecules position themselves between the polymer chains, increasing the free volume and allowing for greater chain mobility at lower temperatures. Conversely, if there are strong interactions between the additive and the polymer, a phenomenon known as antiplasticization can occur, where the glassy modulus of the polymer increases. nih.gov

Influence on Inorganic Crystal Growth and Morphology

Sodium myristate plays a significant role as a crystal habit modifier, particularly in the crystallization of inorganic salts like calcium carbonate. Its presence during the precipitation process can direct the size, shape, surface properties, and thermal behavior of the resulting crystals.

The use of sodium myristate during the precipitation of calcium carbonate has been shown to be an effective method for controlling the morphology and characteristics of the final product. ijcmas.com Research has demonstrated that in the absence of any additives, calcium carbonate crystals typically form with a rhombohedral calcite structure. However, the introduction of sodium myristate into the precipitation process leads to a change in the crystal morphology to smaller, cubic-like particles with a rougher surface. ijcmas.com

The concentration of sodium myristate has a direct impact on the crystal characteristics. An increase in the concentration of sodium myristate results in a significant increase in the specific surface area of the calcium carbonate crystals. ijcmas.com This modification is attributed to the adsorption of myristate anions onto the growing crystal faces, which inhibits growth in certain directions and promotes it in others, thereby altering the final crystal shape and size. This level of control over crystal polymorphism and morphology is crucial for various industrial applications where specific particle characteristics are required. nih.govmdpi.com

| Sodium Myristate Concentration (ppm) | Crystal Morphology | Specific Surface Area (m²/g) |

|---|---|---|

| 0 | Smooth, rhombohedral | Data not specified |

| 50 | Rough, smaller cubic-like particles | Significantly increased |

Beyond influencing the physical shape and size of calcium carbonate crystals, sodium myristate also modifies their surface properties and thermal behavior. The presence of sodium myristate during crystallization imparts hydrophobic properties to the calcium carbonate crystals. ijcmas.com Contact angle measurements have shown that crystals prepared with 50 ppm of sodium myristate exhibit good hydrophobicity. ijcmas.com This is due to the orientation of the myristate anions on the crystal surface, with their hydrophobic hydrocarbon tails pointing outwards.

Furthermore, the addition of sodium myristate affects the thermal decomposition kinetics of calcium carbonate. ijcmas.com Thermogravimetric analysis (TGA) has revealed that the average activation energy for the thermal decomposition of calcium carbonate is lowered by approximately 10% when sodium myristate is used in the precipitation process. ijcmas.com The activation energy for the decomposition of pure calcium carbonate was found to be in the range of 147–188 kJ/mol, and this value decreased with the addition of sodium myristate. ijcmas.com This suggests that the presence of sodium myristate not only modifies the physical structure but also influences the energetic stability of the crystals. The study of thermal decomposition kinetics is a broad field, with similar analyses being applied to various materials, including other minerals and energetic cocrystals.

| Property | Effect of Sodium Myristate Addition | Supporting Evidence |

|---|---|---|

| Hydrophobicity | Increased | Good hydrophobic properties observed with 50 ppm sodium myristate via contact angle measurements. ijcmas.com |

| Thermal Decomposition Activation Energy | Decreased by ~10% | Calculated from thermogravimetric analysis data. ijcmas.com |

Role in Semiconductor Nanoparticle Synthesis

In the realm of nanotechnology, sodium myristate and its corresponding acid, myristic acid, play a crucial role as surfactants or capping agents in the synthesis of semiconductor nanoparticles, also known as quantum dots. The myristate anion is an essential component for stabilizing these nanocrystals and controlling their growth.

During the synthesis of indium phosphide (B1233454) (InP) quantum dots, for instance, the myristate anion is a key component of the quantum dot surface. ijcmas.com In such syntheses, surfactants like myristate adsorb to the surface of the newly formed nanocrystals, which lowers the surface free energy and prevents aggregation. nih.gov The ratio of the surfactant to the metal precursor is a critical parameter that can be used to control the size distribution of the resulting nanoparticles. nih.gov The steric hindrance provided by the long alkyl chains of the myristate molecules acts as a physical barrier, preventing the nanoparticles from coming into direct contact and fusing. nih.gov

In the synthesis of silver nanoparticles, silver-myristate has been used as a precursor. nasa.gov The thermal decomposition of this precursor at a relatively low temperature (80 °C) in the presence of triethylamine (B128534) as a catalyst yields highly monodisperse silver nanoparticles capped with myristate. nasa.gov This demonstrates the role of the myristate ligand in controlling the size and providing stability to the nanoparticles. The general principle of using surfactants to create microemulsions for nanoparticle synthesis is a well-established technique for producing a wide variety of nanoparticles with controlled sizes and properties.

Precursor Design and Dissolution Kinetics in Nanocrystal Growth

In the synthesis of nanocrystals, the design of the precursor system is critical for controlling the final properties of the nanomaterial. While not a precursor in the traditional sense (i.e., it does not form the inorganic core of the nanocrystal), sodium myristate plays a crucial role as a surface-active agent that dictates the reaction environment. Its inclusion in the synthesis medium is a key aspect of "precursor design," where it functions to stabilize growing nanocrystals, preventing their aggregation and controlling their growth kinetics.

Influence on Nanocrystal Dimension and Optoelectronic Properties

The size and shape of nanocrystals are determining factors for their unique properties. Sodium myristate, acting as a stabilizer, directly influences the final dimensions of nanocrystals during their synthesis. By adsorbing to the nanocrystal surface, the myristate ligands regulate the addition of new precursor molecules, sterically hindering uncontrolled growth and aggregation. nih.gov The concentration and chemical nature of the stabilizing agent are key variables that allow for the tuning of nanocrystal size.

Furthermore, the surface chemistry of nanocrystals has a profound impact on their optoelectronic properties. While specific data on sodium myristate's direct impact is limited, the principles of surface ligand effects are well-established. The ligands passivate the surface, removing electronic trap states that can quench luminescence, thereby enhancing quantum yield. The nature of the ligand can also influence the electronic structure of the nanocrystal, potentially altering its bandgap and emission wavelength. The surface charge imparted by an ionic surfactant like sodium myristate is also a critical factor, affecting the nanocrystal's interaction with its environment, including its endocytosis by cells and its integration into electronic devices. nih.gov

Formation and Stabilization of Solid Lipid Nanoparticles (SLN)

Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems composed of a solid lipid core, which is biocompatible and biodegradable. rjptonline.orgnih.gov Sodium myristate is an effective surfactant for the formation and stabilization of these nanoparticles. essentialsbycatalina.com SLNs are typically produced via a hot homogenization technique, where a drug is dissolved in a melted lipid and then emulsified in a hot aqueous surfactant solution. nih.gov

In this system, sodium myristate plays a pivotal role. As a surfactant, it reduces the interfacial tension between the lipid and aqueous phases, facilitating the formation of a fine nanoemulsion. essentialsbycatalina.com Upon cooling, the lipid droplets crystallize to form solid nanoparticles. The myristate anions arrange themselves at the lipid-water interface, with their hydrophobic tails embedded in the lipid core and their hydrophilic carboxylate heads oriented towards the aqueous phase. This creates a stabilizing layer that prevents the nanoparticles from aggregating, ensuring the long-term stability of the colloidal dispersion. nih.gov The choice and concentration of the surfactant are critical parameters that influence the particle size, drug encapsulation efficiency, and release profile of the SLNs. rjptonline.org

| Parameter | Influence of Surfactant (e.g., Sodium Myristate) |

| Particle Size | Higher surfactant concentration generally leads to smaller particle sizes by more effectively stabilizing the lipid droplets during homogenization. |

| Stability | Provides a steric and/or electrostatic barrier that prevents particle aggregation and ensures the physical stability of the SLN dispersion. |

| Drug Loading | The type of surfactant can influence the structure of the lipid matrix (e.g., promoting less-ordered crystals), which can affect drug encapsulation efficiency. |

| Release Profile | Can influence the drug release rate; for instance, a dense surfactant layer might slow down the diffusion of the drug from the lipid core. |

This table provides a general overview of how surfactants like sodium myristate impact the key properties of Solid Lipid Nanoparticles (SLNs).

Intercalation and Application in Layered Hydroxide (B78521) Salts (LHS)

Layered Hydroxide Salts (LHS) are a class of 2D nanomaterials with a brucite-like structure, characterized by positively charged layers that can accommodate various anions in the interlayer space. researchgate.netresearchgate.net This feature allows them to be used as hosts for functional molecules, including those with therapeutic or industrial relevance.

Research has demonstrated the successful intercalation of myristate anions into the interlayer galleries of both copper and zinc hydroxide nitrates. researchgate.net In these studies, the intercalation was achieved via a co-precipitation method, where an aqueous solution of the metal nitrate (B79036) is reacted with sodium hydroxide in the presence of sodium myristate. The myristate anions replace the original nitrate anions between the metal hydroxide layers. The success of this intercalation is typically confirmed by X-ray diffraction (XRD), which shows a significant increase in the basal spacing of the layered material, corresponding to the size of the accommodated myristate anion. This modification transforms the typically hydrophilic nature of the LHS into a more hydrophobic, organo-modified material, opening up applications in polymer nanocomposites and as controlled-release systems. researchgate.net

| Original LHS | Intercalating Anion | Resulting Material | Method |

| Copper Hydroxide Nitrate (CHN) | Myristate | Copper Hydroxide Myristate (CHM) | Direct (Co-precipitation) |

| Zinc Hydroxide Nitrate (ZHN) | Myristate | Zinc Hydroxide Myristate (ZHM) | Direct (Co-precipitation) |

| Copper Hydroxide Nitrate (CHN) | Myristate | CHN intercalated with myristate | Indirect |

| Zinc Hydroxide Nitrate (ZHN) | Myristate | ZHN intercalated with myristate | Indirect |

This table summarizes the synthesis of Layered Hydroxide Salts intercalated with myristate anions as described in research findings. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Sodium Myristate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the conformational order of sodium myristate molecules in different environments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within the sodium myristate molecule. The IR spectrum reveals distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key functional group absorptions for sodium myristate include:

Carboxylate (COO⁻) Group: The most prominent feature is the strong asymmetric and symmetric stretching vibrations of the carboxylate anion. The asymmetric stretch typically appears in the region of 1560-1650 cm⁻¹, while the symmetric stretch is observed around 1400-1450 cm⁻¹. The exact positions of these peaks can be influenced by factors such as hydration, crystal packing, and the presence of different phases.

Alkyl Chain (C-H) Vibrations: The long hydrocarbon chain of the myristate moiety gives rise to several characteristic C-H stretching and bending vibrations.

Stretching Vibrations: Strong absorptions between 2850 and 2960 cm⁻¹ are attributed to the symmetric and asymmetric stretching of the methylene (B1212753) (CH₂) and methyl (CH₃) groups. pressbooks.pub The precise frequencies of these bands can indicate the conformational order of the alkyl chains; lower frequencies suggest a more ordered, all-trans conformation.

Bending Vibrations: Methylene scissoring vibrations are typically found around 1465 cm⁻¹.

The presence and characteristics of these absorption bands provide definitive identification of the carboxylate head group and the hydrocarbon tail, confirming the chemical identity of sodium myristate.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1560 - 1650 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretching | 1400 - 1450 | Strong |

| Methylene (CH₂) | Asymmetric Stretching | ~2920 | Strong |

| Methylene (CH₂) | Symmetric Stretching | ~2850 | Strong |

| Methylene (CH₂) | Scissoring (Bending) | ~1465 | Medium |

Infrared Reflection Absorption Spectroscopy (IRRAS) for Surface Layer Probing

Infrared Reflection Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to investigate the structure and orientation of molecules in thin films and monolayers at interfaces, such as the air/water interface. nih.gov For sodium myristate, IRRAS provides valuable information about the organization of its molecules in adsorbed layers. acs.orgacs.org

Studies using IRRAS on aqueous solutions of sodium myristate have revealed that the composition and conformation of the surface layer are highly dependent on the pH of the solution. acs.orgacs.org At a natural pH of around 8-9, both the myristate anion and its protonated form, myristic acid, are present at the interface. acs.org However, at a higher pH of 12, the IRRAS spectra confirm that only the myristate anion is present in the monolayer. acs.orgacs.org

The frequencies of the antisymmetric and symmetric methylene (CH₂) stretching vibrations are particularly informative. At the lower, natural pH, these bands are observed at lower frequencies, which is indicative of a more ordered, all-trans conformation of the hydrocarbon chains due to higher surface densities. acs.orgacs.org Conversely, at pH 12, the higher frequencies of these bands suggest a more disordered state of the alkyl chains. acs.org By analyzing the polarization dependence of the IRRAS signal, the average orientation of the hydrocarbon tails with respect to the surface normal can be determined.

| pH Condition | Dominant Surface Species | Alkyl Chain Conformation (from CH₂ stretching frequencies) |

| Natural pH (~8-9) | Myristate and Myristic Acid | More ordered, all-trans |

| High pH (12) | Myristate | More disordered |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Aggregation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the detailed chemical structure and studying the aggregation behavior of sodium myristate in solution. Both ¹H and ¹³C NMR provide distinct signals for the different carbon and hydrogen atoms along the myristate chain.

In ¹H NMR spectra of sodium myristate in solution, characteristic signals include:

A triplet corresponding to the terminal methyl (CH₃) protons.

A complex multiplet region for the numerous methylene (CH₂) groups in the alkyl chain.

A distinct signal for the α-methylene protons adjacent to the carboxylate group, which is typically shifted downfield due to the electron-withdrawing effect of the carboxylate.

¹³C NMR spectra provide complementary information, with resolved signals for each carbon atom in the myristate chain, including the carboxylate carbon.

NMR is particularly powerful for studying the formation of micelles and other aggregates. Upon aggregation, changes in the chemical environment of the nuclei lead to shifts in their resonance frequencies and alterations in their relaxation times. For instance, the chemical shifts of the protons and carbons in the hydrocarbon tail can change upon moving from a monomeric state in solution to the hydrophobic core of a micelle. Furthermore, techniques such as diffusion-ordered spectroscopy (DOSY) can be used to measure the diffusion coefficients of the monomers and micelles, providing direct evidence of aggregation and information on the size of the aggregates. Solid-state NMR can be employed to study the structure and dynamics of sodium myristate in its solid, crystalline, or gel phases. nih.gov

UV-Visible Spectrophotometry for Electronic Transitions and Complexation

UV-Visible spectrophotometry is used to study the electronic transitions within a molecule. libretexts.org For a simple saturated carboxylate like sodium myristate, the primary electronic transitions occur at high energies, typically in the far ultraviolet region, and are not readily observable with standard UV-Vis instruments (200-800 nm). These transitions involve the promotion of electrons from non-bonding (n) and sigma (σ) orbitals to higher energy anti-bonding orbitals (σ*). youtube.com

Specifically, the carboxylate group can undergo an n → π* transition. However, this transition is often weak and may be difficult to observe. The more intense σ → σ* transitions of the alkyl chain occur at even shorter wavelengths, well below the typical range of UV-Vis spectrophotometry. libretexts.org

Despite the limited direct spectral features of sodium myristate itself in the standard UV-Vis range, the technique can be indirectly useful. For example, it can be used to study the complexation of sodium myristate with other molecules that do have a chromophore (a part of a molecule that absorbs light). Changes in the absorption spectrum of the chromophore upon interaction with myristate micelles can provide information about the binding process and the microenvironment within the micelle.

X-ray Scattering Techniques for Supramolecular Structure Elucidation

X-ray scattering techniques are indispensable for determining the size, shape, and arrangement of sodium myristate aggregates in solution and in the solid state.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the nanoscale structure of materials, making it ideal for studying the supramolecular assemblies of sodium myristate in solution, such as micelles. nih.govyoutube.com SAXS measures the scattering of X-rays by a sample at very small angles, which provides information about the size, shape, and distribution of particles with dimensions typically in the range of 1 to 100 nanometers. nih.gov

When sodium myristate is dissolved in water above its critical micelle concentration (CMC), it self-assembles into micelles. SAXS experiments on these solutions produce a characteristic scattering pattern. By analyzing this pattern, researchers can determine important parameters of the micelles:

Shape: The scattering curve can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical) to determine the most likely shape of the micelles. For many simple surfactants like sodium myristate, the micelles are often found to be approximately spherical or slightly ellipsoidal.

Aggregation Number: In combination with other data, SAXS can help to estimate the average number of myristate molecules that make up a single micelle.

Inter-micellar Interactions: At higher concentrations, a "structure factor" peak may appear in the scattering pattern, which provides information about the spatial arrangement and interactions between neighboring micelles.

SAXS is a non-invasive technique that allows for the in-situ characterization of these self-assembled structures under various conditions of temperature, concentration, and ionic strength. youtube.comyoutube.com

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a powerful technique for probing the structure of materials at the atomic and molecular level. wikipedia.org It analyzes Bragg peaks scattered at wide angles, which correspond to sub-nanometer-sized structures. wikipedia.org For a partially ordered material like sodium myristate, which can exist in various crystalline and liquid crystalline (mesophase) states, WAXS provides critical information about its degree of crystallinity and the interatomic spacings within its crystal lattice. diamond.ac.ukmeasurlabs.com

The technique involves irradiating a sample—which can be a solid, powder, gel, or paste—with a monochromatic X-ray beam. measurlabs.com The X-rays are scattered by the electrons in the sample, and a detector records the intensity of this scattering at wide angles relative to the incident beam. measurlabs.com The resulting diffraction pattern is a fingerprint of the material's atomic arrangement. wikipedia.orgmeasurlabs.com This pattern can be used to determine the precise location of atoms within the unit cell and how well-ordered or crystalline the sample is. measurlabs.com While WAXS provides detailed information on sub-nanoscopic structures, it is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a complete picture of the material's structure across different length scales. wikipedia.org

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for the identification of crystalline phases within a material. wikipedia.orgmicroanalysis.com.au Every crystalline solid, including sodium myristate, produces a unique diffraction pattern when subjected to X-ray bombardment, serving as a distinct "fingerprint" for that substance. microanalysis.com.auforcetechnology.com This pattern is generated by the constructive interference of X-rays scattered by the regularly spaced atoms in a crystal, as described by Bragg's Law. tcd.ie

In a typical powder XRD analysis, a powdered sample of sodium myristate is irradiated with X-rays at varying angles (2θ). microanalysis.com.au The resulting scan of diffracted X-ray intensity versus the angle 2θ provides information on the d-spacings (the distance between atomic planes) within the crystal structure. wikipedia.orgtcd.ie By comparing this pattern to reference databases, the specific crystalline phase of the sodium myristate can be identified. forcetechnology.com

This technique is crucial for:

Phase Identification: Confirming the identity and purity of synthesized sodium myristate.

Polymorph Analysis: Distinguishing between different crystalline forms (polymorphs) of sodium myristate that may exist under varying temperature or preparation conditions.

Crystallinity Determination: Assessing the degree of crystallinity in a sample. wikipedia.org

Lattice Parameter Calculation: Determining the dimensions of the unit cell from the positions of the diffraction peaks. tcd.ie

The data obtained from an XRD analysis can be presented in a table correlating the diffraction angles with the corresponding d-spacings and Miller indices (hkl) of the crystal planes.

Table 1: Representative XRD Data for a Crystalline Powder

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity (%) |

| 21.6 | 4.11 | (200) | 100 |

| 30.7 | 2.91 | (220) | 45 |

| 37.9 | 2.37 | (131) | 60 |

| 44.2 | 2.05 | (400) | 30 |

| 55.4 | 1.66 | (331) | 25 |

Note: This table is for illustrative purposes to show the type of data generated by XRD and does not represent actual measured data for Sodium Myristate.

Electrochemical and Conductometric Investigations of Solution Behavior

Electrochemical and conductometric methods are vital for understanding the behavior of ionic species like sodium myristate in solution. Conductometry, which measures the electrical conductivity of a solution, is particularly useful for studying the aggregation behavior of surfactants.

For many surfactants, a plot of specific or molar conductivity versus concentration reveals a distinct break point, which indicates the onset of micelle formation and is known as the Critical Micelle Concentration (CMC). tsijournals.com However, studies on sodium myristate have shown that its behavior can be complex. Research comparing sodium myristate to potassium myristate found that at room temperature, aqueous solutions of sodium myristate did not exhibit a classic CMC, suggesting that micelles were not present. researchgate.net Instead, the leveling off of conductivity at higher concentrations was attributed to the formation and precipitation of crystallites. researchgate.net

Conductometric studies on related dysprosium myristates in methanol (B129727) show that these soaps behave as weak electrolytes in dilute solutions. tsijournals.comtsijournals.com From such measurements, several key parameters can be determined:

Critical Micelle Concentration (CMC): The concentration at which surfactants begin to self-assemble into micelles. For dysprosium myristate, the CMC decreases as the fatty acid chain length increases. tsijournals.com

Molar Conductance at Infinite Dilution (μ₀): The theoretical conductivity of the solution if it were infinitely dilute, where inter-ionic interactions are negligible.

Degree of Dissociation (α): The fraction of the soap molecules that have dissociated into their constituent ions.

Dissociation Constant (K): An equilibrium constant that quantifies the extent of dissociation of a weak electrolyte. tsijournals.com

Table 2: Parameters from Conductometric Studies of Metal Soaps

| Parameter | Description | Typical Application |

| Critical Micelle Concentration (CMC) | Concentration at which micelle formation begins. | Characterizes surfactant aggregation behavior. |

| Molar Conductance (μ) | The conductivity of a solution per mole of electrolyte. | Decreases with increasing concentration due to ionic interactions. tsijournals.com |

| Degree of Dissociation (α) | Fraction of dissociated ions. | Indicates the strength of the electrolyte. tsijournals.com |

| Dissociation Constant (K) | Equilibrium constant for dissociation. | Quantifies electrolyte behavior in dilute solutions. tsijournals.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org These methods are essential for characterizing the thermal stability and phase behavior of sodium myristate.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or held at a constant temperature. eltra.com This technique is primarily used to determine a material's thermal stability and composition. tainstruments.com A TGA experiment on sodium myristate would provide a thermogram, a plot of mass versus temperature, revealing the temperatures at which decomposition events occur. wikipedia.orgyoutube.com

The process typically involves heating a small amount of the sample at a constant rate in a controlled atmosphere (e.g., inert nitrogen or oxidative air). tainstruments.com The resulting mass loss can be analyzed to understand the decomposition mechanism and its kinetics. tainstruments.com For sodium myristate, distinct mass loss steps could correspond to the loss of adsorbed water followed by the thermal decomposition of the organic myristate chain at higher temperatures. By performing experiments at multiple heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition reaction can be calculated using methods like the isoconversional principle. youtube.com

Table 3: Hypothetical TGA Data for Sodium Myristate Decomposition

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 50 - 120 | ~1-2% | Loss of adsorbed moisture |

| 250 - 450 | ~75-85% | Major decomposition of the hydrocarbon chain |

| > 450 | - | Formation of stable residue (e.g., sodium carbonate) |

Note: This table is illustrative and does not represent specific experimental results.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. s4science.at It is highly effective for determining the temperatures and enthalpy changes associated with phase transitions. nih.govtudelft.nl